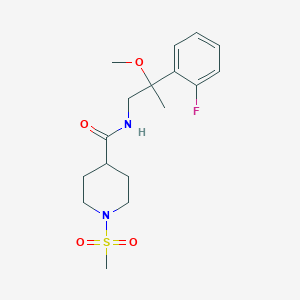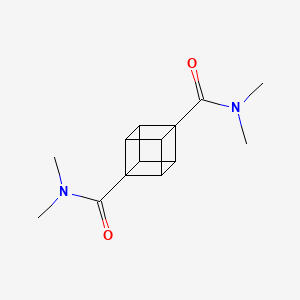
1,4-Cubanebis(dimethylamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Cubanes in Medicinal Chemistry
Cubane-containing molecules have been prepared for their potential relevance in pharmaceutical applications. These molecules are derived from cubane-1,4-dimethylester and have been synthesized to include functional groups that allow easy incorporation into medicinal chemistry programs. This underscores the versatility of cubane as a scaffold in drug discovery and development (Joanna Wlochal, Robert D. M. Davies, J. Burton, 2014).
Materials Chemistry and Photochemistry
In materials chemistry, cubane-based compounds are appreciated for their rigid structures, making them suitable for creating robust materials. The synthesis of dimethyl 1,4-cubanedicarboxylate, for instance, has been optimized for large-scale production, reflecting the compound's utility in material sciences. The process involves an 8-step synthesis that yields high purity product suitable for various applications, showcasing the cubane framework's potential in materials science (Michael J. Falkiner, S. W. Littler, K. Mcrae, G. Savage, J. Tsanaktsidis, 2013).
Catalysis
Cubane-type clusters have been explored for their catalytic properties. For instance, Mo3FeS4 clusters, which feature a cubane-type structure, act as catalysts or precatalysts in the chemoselective transfer hydrogenation of nitroarenes. This demonstrates the cubane core's potential in facilitating selective chemical transformations, important for developing new catalytic processes (I. Sorribes, Gerrit Wienhoefer, C. Vicent, K. Junge, R. Llusar, M. Beller, 2012).
Water Oxidation Catalysis
The molecular Co4O4 cubane complex has been identified as an efficient catalyst for water oxidation, inspired by the natural photosynthesis process. This complex demonstrates the ability to catalyze water oxidation under both photochemical and electrochemical conditions, highlighting the relevance of cubane-type structures in renewable energy research (Nicholas S. McCool, David M. Robinson, J. Sheats, G. Dismukes, 2011).
Heterometallic Cubane Clusters
The synthesis of heterometallic cubane clusters, incorporating elements from both the 3d and 4f blocks of the periodic table into Keggin-type polyoxotungstates, represents a novel approach in the design of multifunctional materials. Such structures could have applications in catalysis, magnetic materials, and as models for studying fundamental chemical processes (Wei-dong Wang, Xin-Xiong Li, W. Fang, Guo‐Yu Yang, 2011).
Propriétés
IUPAC Name |
1-N,1-N,4-N,4-N-tetramethylcubane-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-15(2)11(17)13-5-8-6(13)10-7(13)9(5)14(8,10)12(18)16(3)4/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTVWELQOVLKQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C12C3C4C1C5C2C3C45C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Cubanebis(dimethylamide) | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-acetylphenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2683731.png)

![1-{[1,2,4]Triazolo[4,3-b]pyridazine-6-carbonyl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2683735.png)
![6-(Oxetan-3-yloxy)imidazo[1,2-b]pyridazine](/img/structure/B2683736.png)
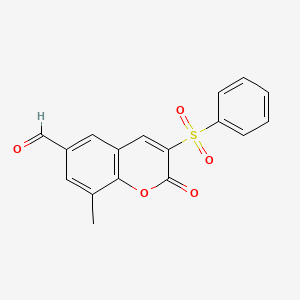
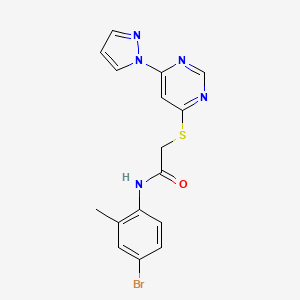
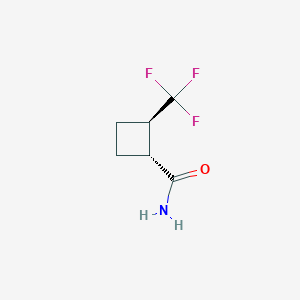


![N-(2-methoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2683745.png)
![(E)-3-phenyl-1-(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)prop-2-en-1-one](/img/structure/B2683746.png)

![3-(Benzylthio)-6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2683748.png)
